2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide
Description
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-7-1-4-10(9(13)5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTXAXGIYNSTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide typically involves the following steps:
Formation of 4-bromo-2-chlorophenol: This can be achieved through the bromination and chlorination of phenol.
Etherification: The 4-bromo-2-chlorophenol is then reacted with chloroacetic acid to form 2-(4-bromo-2-chlorophenoxy)acetic acid.
Amidation: Finally, the 2-(4-bromo-2-chlorophenoxy)acetic acid is reacted with cyclopropylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The phenoxy and amide groups can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products will vary depending on the substituents introduced.
Oxidation: Oxidized products may include quinones or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as flame retardancy or antimicrobial activity.
Biological Studies: It can be used in studies to understand the interaction of phenoxyacetamide derivatives with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide depends on its application:
Biological Activity: If used in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Material Properties: In materials science, its chemical structure may influence the physical properties of the material, such as thermal stability or resistance to degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide with structurally related compounds, focusing on substituent effects, biological activities, and applications.
Key Findings:
Halogen Effects :
- Bromine and chlorine substituents increase electrophilicity, enhancing interactions with nucleophilic biological targets (e.g., enzyme active sites) .
- Fluorine (as in 2-Chloro-N-(4-fluorophenyl)acetamide) provides distinct electronic effects but lower steric bulk compared to bromo/chloro groups .
Cyclopropyl vs. Triazole-containing analogs (e.g., 2-(4-Bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide) show stronger hydrogen-bonding capacity, which may improve antifungal activity .
The absence of halogens (e.g., N-(4-Isopropylphenyl)acetamide) correlates with reduced biological activity due to diminished electrophilicity .
Synthetic Accessibility :
- Cyclopropylacetamide derivatives require specialized reagents (e.g., cyclopropylamine) and controlled reaction conditions, whereas methyl or phenyl analogs are simpler to synthesize .
Biological Activity
2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of phenoxyacetamides, characterized by the presence of a bromine and chlorine substituent on the aromatic ring and a cyclopropyl group attached to the acetamide moiety. Its molecular formula is CHBrClNO, with a molecular weight of approximately 292.56 g/mol.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Phenoxyacetamides have been shown to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives demonstrate inhibition of pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
- Anticancer Properties : Certain phenoxy derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in TNF-alpha and IL-6 levels | |
| Anticancer | Induction of apoptosis in breast cancer cells |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several phenoxyacetamide derivatives, including this compound. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Study : In vitro experiments assessed the anti-inflammatory effects of the compound on human macrophages. Results indicated a significant decrease in the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use in treating inflammatory disorders.
- Cancer Research : In a controlled study involving breast cancer cell lines, this compound was found to induce apoptosis through caspase activation. The study highlighted its mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Q & A
Q. What are the common synthetic routes for 2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide, and how are intermediates characterized?
The compound is typically synthesized via a two-step process:
- Step 1 : Reacting 2-(4-bromo-2-chlorophenoxy)acetic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
- Step 2 : Coupling the acid chloride with cyclopropylamine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts . Characterization involves NMR spectroscopy (¹H and ¹³C) to confirm the acetamide linkage and cyclopropyl group, IR spectroscopy for carbonyl (C=O) stretching (~1650–1700 cm⁻¹), and HRMS for molecular ion verification .
Q. What safety precautions are critical when handling this compound in the laboratory?
Based on structurally related acetamides (e.g., 2-(4-aminophenyl)-N-cyclopropylacetamide):
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A eye irritation) .
- Ventilation : Use fume hoods to minimize inhalation risks (GHS H335: respiratory irritation).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are essential for purity assessment?
- HPLC/UPLC with UV detection (λ ~254 nm) to quantify impurities.
- Melting Point Analysis to confirm crystalline purity (e.g., sharp melting range).
- Elemental Analysis (EA) for C, H, N, Br, and Cl content validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Key parameters include:
- Solvent Selection : Anhydrous DCM or THF for acid chloride formation to prevent hydrolysis.
- Temperature Control : Maintain 0–5°C during acid chloride synthesis to minimize side reactions.
- Catalyst Use : TEA or DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography for purification .
Q. What methodologies are used to investigate its potential enzyme inhibition mechanisms?
- Enzyme Kinetics : Measure IC₅₀ values via spectrophotometric assays (e.g., NADH depletion for dehydrogenases).
- Docking Studies : Molecular modeling (AutoDock Vina, Schrödinger) to predict binding interactions with active sites.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets, while chlorine’s electronegativity affects electron distribution.
- Phenoxy Group Positioning : Meta-substitution (2-chloro, 4-bromo) optimizes steric and electronic effects for target engagement. Comparative studies with analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) show substituent-dependent activity shifts .
Q. How should researchers address contradictions in spectral data during characterization?
- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, DEPT-135, and HSQC to resolve overlapping signals.
- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., Acta Crystallographica data for related acetamides) .
- Control Experiments : Synthesize and characterize reference standards for direct comparison .
Methodological Considerations
Q. What experimental designs are recommended for studying its environmental stability?
- Hydrolysis Studies : Incubate in buffers (pH 3–10) at 37°C and monitor degradation via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown products.
- Soil Metabolite Profiling : Use ¹⁴C-labeled compound to track mineralization and bound residues .
Q. How can researchers validate its target specificity in cellular assays?
- CRISPR-Cas9 Knockout Models : Eliminate putative targets (e.g., kinases) to confirm activity loss.
- Proteome Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target binding .
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) for real-time monitoring .
Data Interpretation and Reproducibility
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Standardized Protocols : Pre-treat cells with identical serum concentrations and passage numbers.
- Internal Controls : Include reference compounds (e.g., staurosporine for cytotoxicity assays).
- Blinded Replication : Assign independent researchers to repeat key experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
